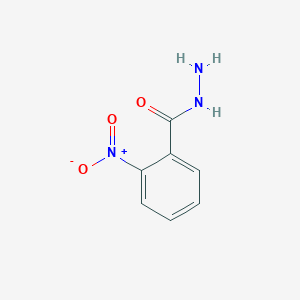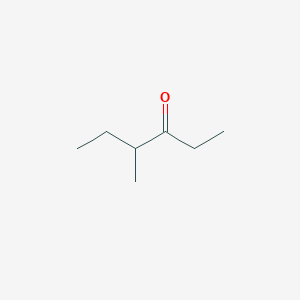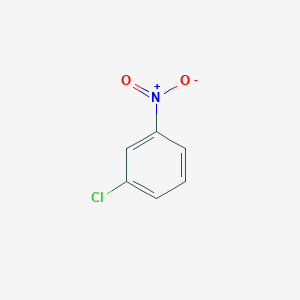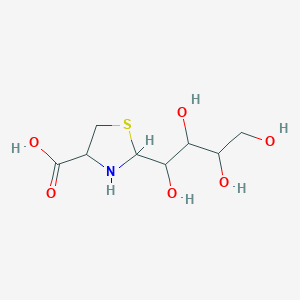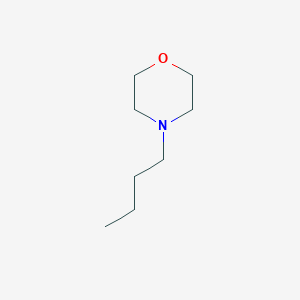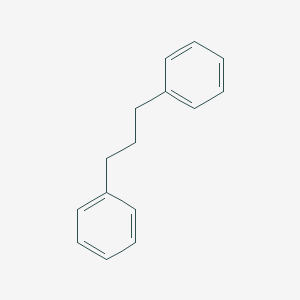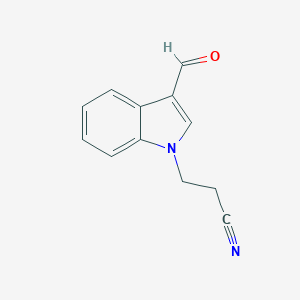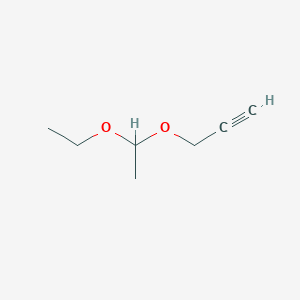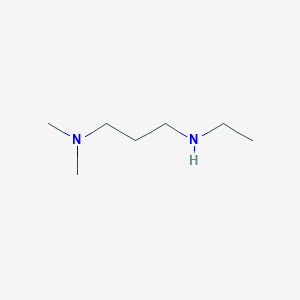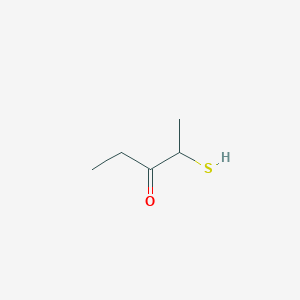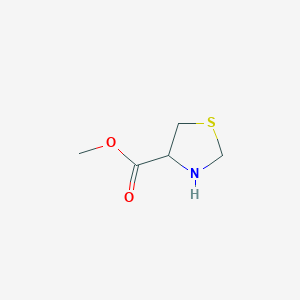
メチルチアゾリジン-4-カルボン酸メチル
概要
説明
Methyl thiazolidine-4-carboxylate (MTC) is an important organic compound that has been studied for its interesting properties and applications in the scientific and medical fields. MTC is an organic molecule composed of a thiazolidine ring that is attached to a carboxylic group, and is commonly used as a catalyst or reagent in chemical reactions. It can also be used as a building block for the synthesis of other compounds. MTC has been studied extensively for its potential applications in the biomedical field, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-documented in the scientific literature.
科学的研究の応用
農業における安全剤活性
メチルチアゾリジン-4-カルボン酸メチル誘導体は、農業において安全剤として使用されてきました . これらの化合物は、クロリムロンエチルなどの除草剤による損傷からトウモロコシなどの作物を保護します . それらは、除草剤によって阻害されるトウモロコシのALS(アセト乳酸シンターゼ)活性を増加させます .
抗がん活性
メチルチアゾリジン-4-カルボン酸メチルを含むチアゾリジン-4-オン誘導体は、顕著な抗がん活性を示してきました . それらは、がん治療法において広く研究されてきました . これらの化合物は、さまざまな酵素や細胞株を阻害することにより、抗がん剤としての大きな可能性を示してきました .
抗酸化活性
特定のメチルチアゾリジン-4-カルボン酸メチル誘導体は、顕著な抗酸化活性を示してきました . たとえば、(フラン-2-イルメチル)イミノ置換基を持つ化合物は、参照薬と比較して有意な結果を示しています .
新規化合物の合成
メチルチアゾリジン-4-カルボン酸メチルは、新規化合物の合成に使用されます . 一連の新規メチル® -N-ベンゾイル/ジクロロアセチル-チアゾリジン-4-カルボン酸メチルは、活性な部分構造の組み合わせによって設計されました
Safety and Hazards
“Methyl thiazolidine-4-carboxylate” causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .
将来の方向性
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design. The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity. The accessible clinical applications in various biological targets are critically reviewed. These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
作用機序
Target of Action
Methyl thiazolidine-4-carboxylate, also known as methyl 1,3-thiazolidine-4-carboxylate, is a compound that has been studied for its potential biological activities It’s known that thiazolidine derivatives have been explored for their safener activity, which involves protecting plants from herbicide injury . In this context, these compounds have been shown to increase the acetolactate synthase (ALS) activity of maize inhibited by the herbicide chlorimuron-ethyl .
Mode of Action
It’s suggested that these compounds may compete against herbicides to bind with the herbicide target enzyme active site, rendering the herbicide ineffective . This suggests that the compound may act as a competitive inhibitor, preventing the herbicide from binding to its target and thus protecting the plant from injury.
Biochemical Pathways
ALS is an essential enzyme in the biosynthesis of branched-chain amino acids. ALS-inhibiting herbicides prevent the synthesis of isoleucine, leucine, and valine, resulting in subsequent plant death . By increasing the ALS activity, methyl thiazolidine-4-carboxylate may help to counteract the effects of these herbicides.
Pharmacokinetics
It’s known that the design of thiazolidine derivatives has been optimized to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
The result of the action of methyl thiazolidine-4-carboxylate is the protection of plants from herbicide injury . By increasing the ALS activity of maize inhibited by the herbicide chlorimuron-ethyl, these compounds can help to safeguard the plant’s growth and development .
生化学分析
Biochemical Properties
Methyl thiazolidine-4-carboxylate is believed to interact with various biomolecules, including enzymes and proteins
Cellular Effects
It is known that thiazolidine derivatives can have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Molecular Mechanism
It is known that thiazolidine derivatives can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects
特性
IUPAC Name |
methyl 1,3-thiazolidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-8-5(7)4-2-9-3-6-4/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBNAVLHRAPNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902920 | |
| Record name | NoName_3496 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60667-24-5 | |
| Record name | 4-Thiazolidinecarboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60667-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Carbomethoxythiazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060667245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl thiazolidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | methyl 1,3-thiazolidine-4-carboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VLB09VT95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Q & A
Q1: What is the mechanism behind the protective effect of Methyl thiazolidine-4-carboxylate (MTCA) against T-2 toxin-induced toxicity?
A1: Research suggests that MTCA, a prodrug of L-cysteine, exerts its protective effect against T-2 toxin by mitigating the toxin-induced depletion of hepatic glutathione. T-2 toxin exposure leads to a significant decrease in hepatic glutathione levels. MTCA administration helps maintain glutathione levels at or above control levels, thereby counteracting the toxin's detrimental effects. This suggests that the depletion of hepatic glutathione might play a critical role in the toxicity of T-2 toxin, and MTCA's ability to maintain glutathione levels contributes to its protective effect.
Q2: Can you describe the synthesis process of Thiazole-4-carboxylic acid from Methyl thiazolidine-4-carboxylate?
A2: The synthesis involves a two-step process:
- Oxidation: Methyl thiazolidine-4-carboxylate is oxidized to Methyl thiazole-4-carboxylate. This reaction utilizes Manganese dioxide (MnO2) as the oxidizing agent. The study achieved an 80.8% yield under optimized conditions, which included a 1:23 molar ratio of Methyl thiazole-4-carboxylate to MnO2, an MnO2 activation temperature of 300°C, and a reaction time of 48 hours at 80°C.
- Hydrolysis: Methyl thiazole-4-carboxylate is then subjected to hydrolysis, leading to the formation of Thiazole-4-carboxylic acid.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

